1-(4-CHLORO-ORTHO-TOLYLIMINOMETHYL)-2-NAPHTHOL
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Overview
Description
1-(4-CHLORO-ORTHO-TOLYLIMINOMETHYL)-2-NAPHTHOL is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a naphthol group, a chlorinated tolyl group, and an iminomethyl linkage, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLORO-ORTHO-TOLYLIMINOMETHYL)-2-NAPHTHOL typically involves the condensation of 4-chloro-ortho-toluidine with 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLORO-ORTHO-TOLYLIMINOMETHYL)-2-NAPHTHOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: The chlorinated tolyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted naphthol derivatives.
Scientific Research Applications
1-(4-CHLORO-ORTHO-TOLYLIMINOMETHYL)-2-NAPHTHOL has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-CHLORO-ORTHO-TOLYLIMINOMETHYL)-2-NAPHTHOL involves its interaction with specific molecular targets and pathways. The compound’s imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the naphthol group may participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-CHLORO-ORTHO-TOLYL)-PICRYLAMINE: Shares a similar chlorinated tolyl group but differs in its overall structure and properties.
N-ALPHA-(4-CHLORO-ORTHO-TOLYL)-N4,N4-DIMETHYL-ALPHA,4-TOLUENEDIAMINE: Another compound with a chlorinated tolyl group, used in different applications.
Uniqueness
1-(4-CHLORO-ORTHO-TOLYLIMINOMETHYL)-2-NAPHTHOL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
1-[(4-chloro-2-methylphenyl)iminomethyl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-12-10-14(19)7-8-17(12)20-11-16-15-5-3-2-4-13(15)6-9-18(16)21/h2-11,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAGAAJKIGOLTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=CC2=C(C=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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